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Compound of Interest

Compound Name: alpha-Damascone

Cat. No.: B3025630 Get Quote

For researchers, flavor chemists, and product development professionals, the selection of

aroma compounds is a critical step in crafting nuanced and impactful flavor profiles. Among the

vast palette of available molecules, the rose ketones, specifically α-Damascone and

Damascenone, stand out for their potent floral and fruity characteristics. While often grouped,

their subtle yet significant differences dictate their suitability for specific applications. This guide

provides an in-depth, objective comparison of their flavor profiles, supported by

physicochemical data and detailed experimental protocols for their analysis.

Physicochemical and Olfactory Properties: A Head-
to-Head Comparison
At a fundamental level, α-Damascone and Damascenone are isomers, sharing the same

molecular formula (C₁₃H₁₈O) but differing in the position of a double bond within their

cyclohexene ring structure. This seemingly minor structural variance leads to profound

differences in their olfactory perception and potency.
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Property α-Damascone β-Damascenone

IUPAC Name
(E)-1-(2,6,6-trimethylcyclohex-

2-en-1-yl)but-2-en-1-one

(E)-1-(2,6,6-

trimethylcyclohexa-1,3-dien-1-

yl)but-2-en-1-one

CAS Number 24720-09-0[1] 23696-85-7[2]

Molecular Formula C₁₃H₂₀O[1] C₁₃H₁₈O[2]

Molecular Weight 192.30 g/mol 190.28 g/mol [2]

Appearance Colorless to pale yellow liquid
Colorless to pale yellow

liquid[2]

Odor Threshold (in water) 1.5 - 100 ppb[3] 0.002 ppb[3]

General Flavor Profile

Fruity, floral, rosy, with

prominent notes of apple,

plum, and blackcurrant, along

with minty and woody

undertones.[4]

Intensely floral and rosy, with

complex notes of plum, berry,

apple, honey, and tobacco.[5]

The most striking difference lies in their odor thresholds. β-Damascenone is significantly more

potent, detectable at concentrations orders of magnitude lower than α-Damascone.[3] This high

impact makes it a cornerstone for creating powerful and diffusive rose and fruity aromas.

A Deeper Dive into the Flavor Nuances
While both compounds contribute to a floral-fruity bouquet, their detailed sensory profiles

reveal distinct applications.

α-Damascone: The flavor profile of α-Damascone is often described as a crisp, green fruitiness

layered upon a delicate rose background.[4] Its characteristic apple and plum notes are fresh

and vibrant, making it an excellent choice for enhancing top and heart notes in fruit-forward

formulations. The subtle minty and woody undertones add a layer of complexity and

sophistication.[1][4]

Damascenone: In contrast, Damascenone offers a deeper, warmer, and more complex sensory

experience.[5] The dominant note is a rich, natural rose, often compared to that of Bulgarian
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rose oil. This is beautifully complemented by sweet, jammy fruit notes like plum and

blackcurrant, alongside honeyed and slightly spicy tobacco facets.[5] Its remarkable tenacity

and diffusive power lend richness and realism to a wide array of flavor creations, from berry

and stone fruit to more complex profiles.[6]

Biosynthesis and Chemical Synthesis:
Understanding the Origins
The distinct origins of these molecules, both in nature and in the laboratory, provide insight into

their availability and potential impurities.

Biosynthesis
β-Damascenone is a natural degradation product of carotenoids, particularly neoxanthin,

through enzymatic and acid-catalyzed hydrolysis.[7] This pathway is prevalent in many fruits

and flowers, contributing to their characteristic aromas. The biosynthesis of α-Damascone in

nature is less clearly defined, though it is found in some essential oils, such as that of the

Damask rose.

Biosynthesis Pathway of β-Damascenone
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Chemical Synthesis
Commercially, both α-Damascone and Damascenone are primarily produced through chemical

synthesis. A common strategy involves the use of cyclogeranic acid derivatives, which are

reacted with an allyl magnesium halide followed by pyrolysis to achieve the desired rose

ketone structure.[8] Other routes start from readily available materials like α-ionone.[9] The

choice of synthetic route can influence the isomeric purity and the presence of trace impurities,

which may subtly impact the final flavor profile.

Experimental Protocols for Analysis
For researchers and quality control professionals, the ability to accurately quantify and

characterize α-Damascone and Damascenone is paramount. The following protocols provide a

framework for their analysis.

Analytical Quantification by Gas Chromatography-Mass
Spectrometry (GC-MS)
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This protocol is a general guideline for the quantification of α-Damascone and Damascenone in

a beverage matrix, such as wine.

Objective: To quantify the concentration of α-Damascone and Damascenone in a liquid matrix.

Methodology:

Sample Preparation (Solid-Phase Microextraction - SPME):

Place 8 mL of the wine sample into a 20 mL headspace vial.[10]

Add 2 g of sodium chloride (NaCl) to enhance the release of volatile compounds.[10]

Add a known concentration of an appropriate internal standard (e.g., 3-octanol).[10]

Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g.,

40-60°C) with constant stirring for a defined period (e.g., 30 minutes) to allow for

equilibration.

Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial

for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

GC-MS Analysis:

Gas Chromatograph (GC) Conditions:

Injector: Splitless mode at 250°C.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25

mm x 0.25 µm).

Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 150°C at 5°C/min,

then ramp to 250°C at 10°C/min, and hold for 5 minutes. (This program should be

optimized for the specific instrument and sample matrix).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Mass Spectrometer (MS) Conditions:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.agilent.com/cs/library/applications/5991-5680EN.pdf
https://www.agilent.com/cs/library/applications/5991-5680EN.pdf
https://www.agilent.com/cs/library/applications/5991-5680EN.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor

characteristic ions for α-Damascone (e.g., m/z 192, 136, 121) and Damascenone (e.g.,

m/z 190, 175, 121). A full scan mode can be used for initial identification.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Quantification:

Create a calibration curve using standard solutions of α-Damascone and Damascenone of

known concentrations.

Calculate the concentration of the analytes in the sample by comparing their peak areas to

the calibration curve, normalized to the internal standard.

GC-MS Analysis Workflow
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Sensory Evaluation by Quantitative Descriptive Analysis
(QDA)
This protocol outlines the steps for conducting a QDA to compare the flavor profiles of α-

Damascone and Damascenone.[11]

Objective: To develop a detailed sensory profile and quantify the intensity of flavor attributes for

α-Damascone and Damascenone.

Methodology:

Panelist Selection and Training:
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Recruit 8-12 panelists with demonstrated sensory acuity and the ability to articulate flavor

perceptions.[12]

Conduct training sessions to familiarize panelists with the sensory characteristics of rose

ketones and the QDA methodology. This involves presenting reference standards for

various floral and fruity aromas.

Lexicon Development:

In a group session, have the panelists sample solutions of α-Damascone and

Damascenone at various concentrations.

Through open discussion, the panel will generate a list of descriptive terms (a lexicon) that

accurately characterize the aroma and flavor of the samples.[13] This lexicon should

include terms for floral, fruity, and other relevant attributes.

Intensity Rating:

Prepare solutions of α-Damascone and Damascenone at concentrations well above their

detection thresholds in a neutral base (e.g., water or a simple sugar/acid solution).

In individual booths, present the samples to the panelists in a randomized and blind

manner.

Panelists will rate the intensity of each attribute from the developed lexicon on a

continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").[2]

Data Analysis:

Convert the line scale ratings to numerical data.

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences in the intensity of attributes between the two compounds.

Visualize the results using spider web plots or bar charts to provide a clear comparison of

the sensory profiles.

Quantitative Descriptive Analysis (QDA) Workflow
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Stability and Matrix Effects: Considerations for
Application
The stability of aroma compounds is a critical factor in their successful application. Both α-

Damascone and Damascenone are generally considered stable compounds under normal

storage conditions.[14] However, their stability can be influenced by the food matrix, particularly

pH. For instance, the formation of β-damascenone can be intensified in more acidic conditions,

such as during beer aging.[8] Damascenone can also react with sulfur dioxide, which is a

common additive in wine, potentially leading to its degradation.[1][15]

Conclusion: Selecting the Right Rose Ketone
The choice between α-Damascone and Damascenone is not a matter of one being superior to

the other, but rather a strategic decision based on the desired flavor profile and application.

α-Damascone is the ideal choice for imparting a bright, fresh, and distinct fruity-floral

character, particularly where notes of apple and plum are desired to be at the forefront. Its

less overpowering nature allows for more nuanced blending.
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Damascenone, with its exceptionally low odor threshold and complex, rich profile, is

unparalleled for creating a powerful and authentic rose character with remarkable depth and

tenacity. It excels in applications where a bold, realistic, and long-lasting floral and jammy

fruit impression is required.

By understanding the distinct sensory and physicochemical properties of these two potent

aroma chemicals, researchers and product developers can make more informed decisions,

leading to the creation of more sophisticated and appealing flavor profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10820852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820852/
https://www.shivaexportsindia.com/products/alpha-damascone
https://pubs.acs.org/doi/abs/10.1021/jf201450q
https://www.benchchem.com/product/b3025630#comparison-of-alpha-damascone-and-damascenone-in-flavor-profiles
https://www.benchchem.com/product/b3025630#comparison-of-alpha-damascone-and-damascenone-in-flavor-profiles
https://www.benchchem.com/product/b3025630#comparison-of-alpha-damascone-and-damascenone-in-flavor-profiles
https://www.benchchem.com/product/b3025630#comparison-of-alpha-damascone-and-damascenone-in-flavor-profiles
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3025630?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

